molecular formula C7H14ClO4P B12633250 Diethyl (2-chloro-1-methoxyethenyl)phosphonate CAS No. 920007-57-4

Diethyl (2-chloro-1-methoxyethenyl)phosphonate

Cat. No.: B12633250
CAS No.: 920007-57-4
M. Wt: 228.61 g/mol
InChI Key: USQVSJXLSBSNLY-UHFFFAOYSA-N
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Description

Diethyl (2-chloro-1-methoxyethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-chloro-1-methoxyethenyl)phosphonate typically involves the Michaelis-Becker reaction. This method is advantageous due to its mild reaction conditions and the use of non-corrosive, moisture-insensitive reagents . The reaction involves the phosphorylation of 2-chloro-1-methoxyethene with diethyl phosphite under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-chloro-1-methoxyethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and reduced phosphonates, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of diethyl (2-chloro-1-methoxyethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function . Additionally, it can participate in signaling pathways by modifying the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl (thiophen-2-ylmethyl)phosphonate
  • Diethyl pyro-H-phosphonate

Comparison: Diethyl (2-chloro-1-methoxyethenyl)phosphonate is unique due to the presence of the 2-chloro-1-methoxyethenyl group, which imparts distinct reactivity and stability compared to other phosphonates . This structural feature allows it to participate in specific chemical reactions that are not feasible with simpler phosphonates, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

920007-57-4

Molecular Formula

C7H14ClO4P

Molecular Weight

228.61 g/mol

IUPAC Name

2-chloro-1-diethoxyphosphoryl-1-methoxyethene

InChI

InChI=1S/C7H14ClO4P/c1-4-11-13(9,12-5-2)7(6-8)10-3/h6H,4-5H2,1-3H3

InChI Key

USQVSJXLSBSNLY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CCl)OC)OCC

Origin of Product

United States

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